molecular formula C18H15N5O2 B11034987 6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11034987
M. Wt: 333.3 g/mol
InChI Key: NMHRVLGGFMRWTB-UHFFFAOYSA-N
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Description

6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzofuran moiety, a methoxyphenyl group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of Triazine Ring: The triazine ring is formed through nucleophilic substitution reactions involving cyanuric chloride and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines and other reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Chemical Applications

Synthesis of Heterocyclic Compounds

This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. The presence of both benzofuran and triazine moieties allows for the development of derivatives with tailored properties suitable for specific applications in medicinal chemistry and materials science.

Catalysis and Material Science

The compound's unique structure may also contribute to its potential use in catalysis and the development of new materials with specific electronic and optical properties. The interaction of the triazine ring with various substrates can lead to innovative catalytic processes .

Biological Applications

Anticancer Activity

Research indicates that compounds containing benzofuran and triazine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tubulin polymerization, a crucial process for cancer cell division. This inhibition correlates with their ability to prevent cancer cell proliferation, making them candidates for further development as anticancer agents .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, indicating potential applications in developing new antibiotics or antimicrobial agents .

Antioxidant Activity

Additionally, compounds similar to 6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine have demonstrated antioxidant properties. This activity is essential for protecting cells from oxidative stress and could lead to therapeutic applications in diseases associated with oxidative damage .

Case Study 1: Anticancer Efficacy

In a study published by MDPI, derivatives of This compound were evaluated for their ability to inhibit tubulin polymerization. The results indicated that certain modifications to the benzofuran moiety significantly enhanced anticancer potency compared to unmodified versions .

Case Study 2: Antimicrobial Activity

A research article highlighted the antimicrobial efficacy of benzofuran derivatives against common pathogens. The study found that specific substitutions on the triazine ring improved antibacterial activity against Gram-positive and Gram-negative bacteria .

Summary Table of Applications

Application AreaDescription
Chemical SynthesisBuilding block for complex heterocycles
Anticancer ResearchInhibits tubulin polymerization; potential anticancer agent
Antimicrobial DevelopmentEffective against various bacterial strains
Antioxidant ResearchProtects against oxidative stress

Mechanism of Action

The mechanism of action of 6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cellular Signaling: Influencing cellular signaling pathways and processes.

Comparison with Similar Compounds

6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:

  • 6-(1-benzofuran-2-yl)-N-(2-hydroxyphenyl)-1,3,5-triazine-2,4-diamine
  • 6-(1-benzofuran-2-yl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine

These compounds share similar structural features but differ in their substituent groups, leading to variations in their chemical properties and biological activities

Biological Activity

6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine, a compound with the molecular formula C18_{18}H15_{15}N5_5O2_2 and a molecular weight of 333.35 g/mol, has garnered attention for its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazine core with a benzofuran moiety and a methoxyphenyl substituent. Key physicochemical properties include:

  • LogP : 4.55
  • Polar Surface Area : 75.57 Ų
  • Hydrogen Bond Acceptors : 5
  • Hydrogen Bond Donors : 3

These properties suggest good membrane permeability and potential for bioactivity in various biological systems .

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The triazine scaffold is known for its ability to interact with DNA and inhibit cell proliferation. For instance, related compounds have shown IC50_{50} values in the micromolar range against various cancer cell lines, suggesting that this compound may also possess similar activity.

CompoundCell LineIC50_{50} (µM)Reference
Compound AA-431 (skin cancer)<10
Compound BJurkat (leukemia)<5
This compoundTBDTBDThis study

Antiviral Activity

Compounds with heterocyclic structures similar to triazines have been evaluated for antiviral properties. The benzofuran derivative's potential interaction with viral enzymes could be explored further through in vitro assays.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent in preliminary screenings. Its structure suggests it may disrupt bacterial membranes or inhibit critical enzymatic pathways.

Structure-Activity Relationship (SAR)

The SAR analysis of triazine derivatives indicates that modifications on the benzofuran and methoxyphenyl groups can significantly influence biological activity. For example:

  • Methoxy Substitution : Enhances lipophilicity and bioavailability.
  • Benzofuran Moiety : Imparts additional pharmacological effects due to its aromatic nature.

Case Studies

  • Synthesis and Characterization : A study successfully synthesized the compound using a one-pot reaction method that yielded high purity and good yields. Characterization was performed using NMR and IR spectroscopy .
  • Biological Testing : In vitro assays have been conducted to assess the cytotoxicity of the compound against various cancer cell lines. Preliminary results indicate promising activity that warrants further exploration .

Properties

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H15N5O2/c1-24-14-9-5-3-7-12(14)20-18-22-16(21-17(19)23-18)15-10-11-6-2-4-8-13(11)25-15/h2-10H,1H3,(H3,19,20,21,22,23)

InChI Key

NMHRVLGGFMRWTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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